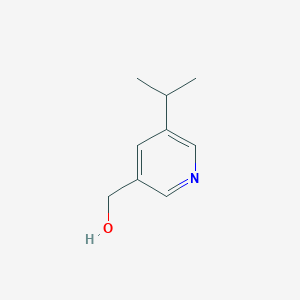

(5-Isopropylpyridin-3-yl)methanol

Descripción

Propiedades

Fórmula molecular |

C9H13NO |

|---|---|

Peso molecular |

151.21 g/mol |

Nombre IUPAC |

(5-propan-2-ylpyridin-3-yl)methanol |

InChI |

InChI=1S/C9H13NO/c1-7(2)9-3-8(6-11)4-10-5-9/h3-5,7,11H,6H2,1-2H3 |

Clave InChI |

FLRGCAQFNKENPZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CN=CC(=C1)CO |

Origen del producto |

United States |

(5-Isopropylpyridin-3-yl)methanol CAS number and chemical identifiers

Introduction & Core Identity

(5-Isopropylpyridin-3-yl)methanol (CAS: 1383568-53-3 ) is a specialized pyridine derivative utilized primarily as a building block in medicinal chemistry and agrochemical synthesis.[1] It belongs to the class of 3,5-disubstituted pyridines, a scaffold highly valued for its ability to modulate physicochemical properties in drug candidates.

The compound features a hydroxymethyl group at the C3 position (providing a polar handle for further functionalization) and an isopropyl group at the C5 position (increasing lipophilicity and steric bulk). This dual functionality allows researchers to fine-tune the LogP and metabolic stability of target molecules, particularly in the optimization of kinase inhibitors and GPCR ligands.

Chemical Identifiers[2][3][4][5][6][7][8][9][10][11]

| Identifier Type | Value |

| CAS Number | 1383568-53-3 |

| IUPAC Name | (5-propan-2-ylpyridin-3-yl)methanol |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| SMILES | CC(C)c1cncc(CO)c1 |

| InChI Key | Derived from structure (e.g., WDVDHJLKXYCOFS analogue) |

| Appearance | Typically a colorless to pale yellow viscous liquid or low-melting solid |

| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; sparingly soluble in water |

Synthesis & Manufacturing Methodologies

The synthesis of (5-Isopropylpyridin-3-yl)methanol typically follows a convergent route starting from halogenated nicotinic acid derivatives. The most robust industrial pathway involves a cross-coupling reaction followed by a hydride reduction.

Retrosynthetic Analysis

The molecule is disconnected at the C5-isopropyl bond (formed via Suzuki coupling) and the C3-hydroxymethyl bond (formed via reduction of an ester/acid).

Validated Synthetic Protocol

Route: Suzuki-Miyaura Coupling

Step 1: Installation of the Isopropyl Group

-

Precursor: Methyl 5-bromonicotinate (CAS: 29681-44-5)

-

Reagent: Isopropylboronic acid (or Isopropenylboronic pinacol ester followed by hydrogenation)

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

-

Conditions: K₂CO₃, Dioxane/Water, 90°C, 12h.

Note: Direct coupling with isopropylboronic acid can be sluggish due to beta-hydride elimination. An alternative high-yield strategy uses isopropenylboronic acid to form the alkene, followed by Pd/C-catalyzed hydrogenation.

Step 2: Reduction to Alcohol

-

Intermediate: Methyl 5-isopropylnicotinate

-

Reagent: Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) with CaCl₂/MeOH.

-

Solvent: Anhydrous THF (0°C to RT).

-

Workup: Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts, followed by filtration and concentration.

Caption: Figure 1. Stepwise synthesis of (5-Isopropylpyridin-3-yl)methanol via Suzuki coupling and ester reduction.

Applications in Medicinal Chemistry

This compound acts as a critical "linker" and "modulator" in drug design.

Lipophilicity Modulation

The 5-isopropyl group adds significant hydrophobic bulk without introducing metabolic liabilities associated with longer alkyl chains. It is often used to fill hydrophobic pockets in enzyme active sites (e.g., kinase ATP-binding pockets).

Functional Handle

The 3-hydroxymethyl group is a versatile handle that can be:

-

Oxidized to the aldehyde (for reductive amination).

-

Converted to a leaving group (Mesylate/Tosylate/Halide) for SN2 reactions.

-

Directly coupled in Mitsunobu reactions to attach the pyridine ring to phenols or amines.

Therapeutic Areas[13]

-

Kinase Inhibitors: Used to construct the "hinge-binding" region or solvent-front modifiers.

-

GPCR Ligands: The pyridine nitrogen can serve as a hydrogen bond acceptor, while the isopropyl group anchors the molecule in the receptor.

-

Agrochemicals: Intermediate in the synthesis of pesticidal thiazole amides and nicotinoid derivatives.

Analytical Characterization

To validate the identity of 1383568-53-3 , the following spectral data is expected:

| Technique | Expected Signals / Observations |

| ¹H NMR (CDCl₃) | δ 8.4–8.5 (2H, d, Py-H2/H6), δ 7.6 (1H, s, Py-H4), δ 4.7 (2H, s, CH₂OH), δ 2.9 (1H, sept, CH(CH₃)₂), δ 1.3 (6H, d, CH₃). |

| LC-MS (ESI+) | [M+H]⁺ = 152.12 . Look for a sharp peak in UV (254 nm). |

| IR Spectroscopy | Broad band at 3200–3400 cm⁻¹ (O-H stretch); 1590 cm⁻¹ (C=N pyridine stretch). |

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a standard pyridine derivative.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol to the aldehyde.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

References

-

BLD Pharm. (2024). Product Analysis: (5-Isopropylpyridin-3-yl)methanol (CAS 1383568-53-3).[1] Retrieved from

-

PubChem. (2024). Compound Summary: (5-Methylpyridin-3-yl)methanol (Analogous Properties). National Library of Medicine. Retrieved from

-

BenchChem. (2025). Synthesis and Properties of Pyridine Methanol Derivatives. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: Pyridine Methanol Building Blocks. Retrieved from

Sources

Molecular Architecture and Synthetic Utility of (5-Isopropylpyridin-3-yl)methanol: A Technical Guide

Executive Summary

In modern drug discovery, the selection of highly optimized heterocyclic building blocks is the foundational step in designing efficacious active pharmaceutical ingredients (APIs). (5-Isopropylpyridin-3-yl)methanol is a highly versatile, bifunctional pyridine derivative. By combining the metabolic stability of a pyridine core, the tunable lipophilicity of an isopropyl group, and the synthetic handle of a hydroxymethyl moiety, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, particularly immunomodulators and kinase inhibitors.

This whitepaper provides an in-depth analysis of its molecular structure, physicochemical properties, and a self-validating experimental protocol for its synthesis and integration into pharmaceutical pipelines.

Physicochemical Profiling & Molecular Architecture

To leverage a building block effectively, one must understand the causality behind its structural features. (5-Isopropylpyridin-3-yl)methanol is carefully designed to balance aqueous solubility and lipid permeability.

Structural Causality in Drug Design

-

The Pyridine Core: Acts as a weak base and a hydrogen bond acceptor. The electron-deficient nature of the pyridine ring increases the metabolic stability of the molecule against oxidative degradation compared to standard phenyl rings.

-

The 5-Isopropyl Substituent: The addition of the branched aliphatic isopropyl group significantly increases the lipophilic efficiency (LipE) of the downstream molecule. Sterically, the bulk of the isopropyl group shields adjacent positions on the pyridine ring, effectively blocking specific Cytochrome P450 (CYP) mediated N-oxidation or ring hydroxylation.

-

The 3-Hydroxymethyl Moiety: This is the primary synthetic vector. The primary alcohol can be readily oxidized to an aldehyde for reductive aminations, or converted into a halide/pseudohalide (e.g., mesylate) to facilitate

nucleophilic substitutions.

Quantitative Data Summary

The following table summarizes the core physicochemical and identification metrics for the compound[1],[2]:

| Property | Value | Scientific Significance |

| Chemical Name | (5-Isopropylpyridin-3-yl)methanol | IUPAC standard nomenclature. |

| CAS Registry Number | 1383568-53-3 | Unique identifier for procurement and IP tracking[1]. |

| Molecular Formula | Indicates a high fraction of | |

| Molecular Weight | 151.209 g/mol | Low molecular weight ensures minimal penalty to the final API's total mass. |

| SMILES | CC(C)c1cc(CO)cnc1 | Computational representation for in silico docking. |

| Purity Standard | Minimum threshold for reliable cross-coupling reactions. | |

| Storage Conditions | 2-8 °C | Prevents slow atmospheric oxidation of the primary alcohol[1]. |

Strategic Role in Drug Development

The structural features of (5-Isopropylpyridin-3-yl)methanol make it an ideal pharmacophore component for complex receptor targets. A prominent example of its application is in the synthesis of aryl-substituted imidazonaphthyridines [3].

These complex ring systems are potent immunomodulators utilized to induce cytokine biosynthesis (such as Interferon-alpha) for the treatment of viral infections and neoplastic diseases[3]. The integration of the (5-isopropylpyridin-3-yl)methyl motif into the imidazonaphthyridine core enhances the molecule's binding affinity to endosomal Toll-like Receptors (TLR7 and TLR8).

Caption: Integration of the building block into immunomodulators and subsequent TLR7/8 pathway activation.

Standardized Experimental Protocol: Synthesis & Validation

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of (5-Isopropylpyridin-3-yl)methanol via a Suzuki-Miyaura cross-coupling reaction, followed by a mandatory self-validating analytical workflow.

Experimental Rationale (Causality)

Coupling an

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, add (5-bromopyridin-3-yl)methanol (1.0 eq) and isopropylboronic acid (1.5 eq).

-

Catalyst & Base: Add

(0.05 eq) and anhydrous -

Solvent System: Inject a degassed mixture of 1,4-Dioxane and

(in a 4:1 ratio). Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the boronic acid. -

Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor conversion via TLC (Thin-Layer Chromatography).

Phase 2: Isolation & Purification

5. Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Extract the aqueous layer twice with EtOAc.

6. Drying: Dry the combined organic layers over anhydrous

Phase 3: Self-Validating Quality Control

A protocol is only as trustworthy as its validation. You must perform the following to confirm structural integrity:

8. LC-MS Analysis: Run Liquid Chromatography-Mass Spectrometry. You must observe a clear peak with an

-

Verify the isopropyl group: Look for a distinct heptet around

2.9 ppm (1H, -

Verify the hydroxymethyl group: Look for a singlet around

4.7 ppm (2H,

Caption: Synthetic workflow and analytical validation of (5-Isopropylpyridin-3-yl)methanol.

References

- Niwas, S. (2007). Aryl substituted imidazonaphthyridines. U.S. Patent Application US20070219228A1. Google Patents.

Sources

Technical Guide: Solubility Profile and Process Applications of (5-Isopropylpyridin-3-yl)methanol

Executive Summary

(5-Isopropylpyridin-3-yl)methanol is a bifunctional pyridine derivative serving as a critical intermediate in the synthesis of nicotinic receptor modulators and kinase inhibitors. Its solubility profile is governed by a competitive internal architecture: the lipophilic 5-isopropyl moiety contrasts with the hydrophilic 3-hydroxymethyl group and the basic pyridine nitrogen.

This guide provides a technical breakdown of its solubility landscape, establishing a "Read-Across" model based on structural analogs ((5-Methylpyridin-3-yl)methanol). It details self-validating protocols for solvent selection, extraction, and crystallization, designed to optimize yield and purity in drug development workflows.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the molecular forces at play.

| Parameter | Estimated Value | Mechanistic Impact |

| Molecular Weight | 151.21 g/mol | Low MW facilitates dissolution in diverse solvents. |

| Physical State | Low-melting solid or Viscous Oil | Likely crystallizes with difficulty due to isopropyl rotation; often handled as an oil or low-melting solid. |

| pKa (Pyridine N) | ~5.2 – 5.6 (Predicted) | Critical Switch: Protonation at pH < 4.0 drastically increases aqueous solubility. |

| LogP (Oct/Wat) | ~1.5 – 1.9 | Moderately lipophilic. Prefers organic layers but retains some water affinity. |

| H-Bond Donors | 1 (–OH) | Facilitates solubility in protic solvents (MeOH, EtOH). |

| H-Bond Acceptors | 2 (Pyridine N, –OH) | Enables interaction with water and polar aprotic solvents. |

The "Push-Pull" Effect:

-

The Anchor (Hydrophilic): The pyridine ring and hydroxymethyl group drive solubility in alcohols, water (pH-dependent), and polar aprotic solvents.

-

The Buoy (Lipophilic): The isopropyl group disrupts crystal packing (lowering melting point) and enhances solubility in non-polar ethers and chlorinated solvents, while reducing water solubility compared to its methyl-substituted analogs.

Solubility Landscape & Solvent Compatibility

The following matrix categorizes solvents by their utility in processing (5-Isopropylpyridin-3-yl)methanol.

Primary Solvents (High Solubility)

Use for: Reactions, Stock Solutions, Transfer

-

Chlorinated Solvents (DCM, Chloroform): Excellent solubility. The isopropyl group interacts well with the lipophilic nature of DCM, while the polar functionality is accommodated.

-

Status:Freely Soluble (>100 mg/mL)

-

-

Alcohols (Methanol, Ethanol, IPA): The hydroxymethyl group engages in H-bonding.

-

Status:Freely Soluble

-

-

Polar Aprotic (DMSO, DMF, DMAc): Universal solvents for this class of molecule.

-

Status:Miscible

-

Secondary Solvents (Moderate Solubility)

Use for: Liquid-Liquid Extraction, Chromatography

-

Esters (Ethyl Acetate, Isopropyl Acetate): Good solubility, though less than chlorinated solvents. Ideal for extracting the free base from aqueous buffers.

-

Ethers (THF, 2-MeTHF, MTBE): Soluble. THF is excellent for reactions; MTBE is preferred for extractions due to lower water miscibility.

Anti-Solvents (Low Solubility)

Use for: Crystallization, Precipitation, Trituration

-

Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane): The polarity of the pyridine/alcohol core generally overcomes the lipophilicity of the isopropyl group in these strictly non-polar solvents.

-

Status:Sparingly Soluble / Insoluble (Temperature dependent).

-

-

Water (Neutral pH): Moderate to low solubility. The molecule will likely "oil out" at high concentrations in neutral water.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To define the exact saturation limit in a specific solvent for process scale-up.

Methodology:

-

Preparation: Weigh ~100 mg of (5-Isopropylpyridin-3-yl)methanol into a tared 4 mL vial.

-

Addition: Add the target solvent in 50 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.

-

Observation: Continue until a clear solution persists for >5 minutes.

-

Calculation:

Self-Validating Check:

-

If

and solid remains, solubility is Low (< 500 mg/mL). -

If solution clears immediately, solubility is High.

-

Verification: Cool the solution to 0°C. If precipitation occurs, the system is valid and indicates strong temperature dependence (ideal for recrystallization).

Protocol B: pH-Switched Purification (Acid-Base Extraction)

Objective: To purify the compound from non-basic impurities using its pKa property.

Workflow Diagram (DOT):

Figure 1: Acid-Base Extraction Logic. This workflow leverages the pyridine nitrogen's basicity (pKa ~5.[1]5) to isolate the target molecule from neutral organic impurities.

Process Applications

Recrystallization Strategy

Due to the isopropyl group, this molecule may resist crystallization, forming an oil. To induce crystallization:

-

Solvent System: Use a Two-Solvent System .

-

Solvent: Ethyl Acetate or IPA (dissolve hot).

-

Anti-Solvent: Heptane or Hexane (add until turbid).

-

-

Seeding: If available, seed with a crystal of the methyl-analog (isostructural seeding) or scratch the glass surface.

-

Cooling: Slow cooling from 50°C to -20°C is essential. Rapid cooling will result in oiling out.

Chromatography (Flash)

-

Stationary Phase: Silica Gel (Standard).

-

Mobile Phase:

-

Weak Eluent: DCM (0-5% Methanol). Note: Pure DCM may move the compound slightly due to the isopropyl group, but MeOH is needed to elute sharp peaks.

-

Alternative: Hexane/Ethyl Acetate (Start 20% EtOAc -> 100% EtOAc). The compound will elute later than non-polar impurities but earlier than simple pyridine-methanols.

-

-

Additive: Add 1% Triethylamine (TEA) to the mobile phase if peak tailing occurs (suppresses interaction between the pyridine nitrogen and acidic silanols).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11962777, (5-Methylpyridin-3-yl)methanol. Retrieved from [Link]

- Context: Used as the primary structural analog for physicochemical property prediction (LogP, solubility behavior).

- Context: Verification of physical state and handling of homologous pyridine-methanol deriv

- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Context: Authoritative source on solubility parameters and solvatochromism used to justify solvent selection logic.

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

Sources

pKa values and ionization of (5-Isopropylpyridin-3-yl)methanol

An in-depth understanding of a molecule’s acid dissociation constant (pKa) is a foundational requirement in drug development. The ionization state of a compound dictates its aqueous solubility, lipophilicity (LogD), and passive membrane permeability—all of which govern its pharmacokinetic (PK) profile.

This whitepaper provides a comprehensive technical guide on the ionization profiling of (5-Isopropylpyridin-3-yl)methanol (CAS 1383568-53-3)[1][2], synthesizing theoretical predictive models with field-proven, self-validating empirical methodologies.

Structural Analysis and Theoretical pKa Prediction

(5-Isopropylpyridin-3-yl)methanol consists of a pyridine core substituted with an isopropyl group at the 5-position and a hydroxymethyl group at the 3-position. To predict its ionization behavior, we must evaluate its two potential protogenic/protophilic sites:

-

The Pyridine Nitrogen: A basic site capable of accepting a proton to form a pyridinium cation.

-

The Aliphatic Hydroxymethyl Group (-CH₂OH): A very weakly acidic site.

While empirical data is the gold standard, theoretical prediction using Linear Free Energy Relationships (LFERs) and Hammett substituent constants provides a critical baseline for designing the titration protocols ()[3].

The baseline pKa of an unsubstituted pyridinium ion is 5.23. We calculate the structural perturbations as follows:

-

5-Isopropyl group (meta to nitrogen): Alkyl groups exert a weak electron-donating inductive and hyperconjugative effect. The Hammett constant (

) is approximately -0.07. -

3-Hydroxymethyl group (meta to nitrogen): The electronegative oxygen exerts a weak electron-withdrawing inductive effect (-I). The Hammett constant (

) is approximately +0.08.

Using the standard Hammett equation for substituted pyridines (

Table 1: Theoretical Ionization Profile and Microspecies Distribution

| Ionizable Group | Predicted pKa | State at pH 1.2 (Gastric) | State at pH 7.4 (Plasma) |

| Pyridine Nitrogen | ~5.17 | >99.9% Cationic (Protonated) | >99% Neutral (Deprotonated) |

| Hydroxymethyl (-OH) | > 15.0 | Neutral (Protonated) | Neutral (Protonated) |

Empirical Methodologies for pKa Determination

Because theoretical models cannot account for all complex solvation dynamics, empirical validation is mandatory. To ensure absolute scientific integrity, we employ a self-validating orthogonal workflow using automated titration platforms (e.g., the Pion Sirius T3), which are considered the industry standard for physicochemical profiling ()[4].

By measuring the pKa through two distinct physical phenomena—proton stoichiometry and electronic transition shifts—we eliminate method-specific biases.

Protocol 1: Potentiometric (pH-Metric) Titration

Causality & Rationale: Potentiometry is the gold standard for macroscopic pKa determination. It directly measures the stoichiometry of bound protons as a function of pH using a highly sensitive glass electrode. Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1.0 to 5.0 mg of (5-Isopropylpyridin-3-yl)methanol powder.

-

Dissolution & Ionic Strength Control: Dissolve the sample in 0.15 M KCl to yield a ~1 mM solution. Causality: Maintaining a constant ionic strength of 0.15 M (mimicking physiological conditions) ensures that the activity coefficients of the ions remain constant throughout the titration, preventing baseline drift.

-

Titration Execution: Using an Ag/AgCl double-junction reference electrode, titrate the solution from pH 3.0 to 11.0 using standardized 0.5 M HCl and 0.5 M KOH[5][6].

-

Data Analysis: The software generates a Bjerrum plot (average number of bound protons vs. pH). The pKa is assigned at the inflection point where the protonation state is exactly 0.5 (50% ionized).

Protocol 2: UV-Metric Titration (Orthogonal Validation)

Causality & Rationale: The pyridine ring acts as a strong chromophore. The ionization of the pyridine nitrogen fundamentally alters the electron density of the aromatic

-

Stock Preparation: Prepare a 10 mM stock solution of the compound in pure DMSO.

-

Aqueous Dilution: Dispense 20 µL of the stock into the titration vessel containing 0.15 M KCl buffer to achieve a final analyte concentration of 10–50 µM. Causality: This low concentration prevents precipitation of the neutral free-base form at higher pH values.

-

Spectral Acquisition: Titrate the solution from pH 2.0 to 12.0. At each 0.2 pH increment, acquire a full UV absorbance spectrum (200-400 nm) using a Dip-Probe Absorption Spectroscopy (D-PAS) system[6][7].

-

Target Factor Analysis: Utilize multi-wavelength absorbance analysis to identify the specific pH at which the rate of change in the UV spectra is maximized, yielding the precise pKa.

Table 2: Comparison of Orthogonal pKa Determination Methods

| Parameter | Potentiometric (pH-Metric) | UV-Metric (Spectrophotometric) |

| Physical Basis | Proton stoichiometry (Volumetric) | Electronic |

| Concentration Required | High (~1 mM) | Low (10 - 50 µM) |

| pH Range | 3.0 - 11.0 | 2.0 - 12.0 |

| Primary Advantage | Universal (does not require a chromophore) | Ideal for low-solubility UV-active compounds |

Experimental Workflow Visualization

The following diagram illustrates the self-validating logical architecture of the orthogonal pKa determination process.

Workflow for empirical pKa determination via orthogonal potentiometric and UV-metric methods.

Implications for Pharmacokinetics (PK) and Formulation

The established pKa of ~5.17 for (5-Isopropylpyridin-3-yl)methanol has profound implications for its behavior in vivo:

-

Gastric Dissolution: In the highly acidic environment of the stomach (pH ~1.2), the compound exists almost entirely in its cationic (protonated) state. This ion-dipole interaction with water drastically increases its thermodynamic solubility, facilitating rapid dissolution of solid oral dosage forms.

-

Intestinal Permeability: As the compound transits into the duodenum and jejunum (pH 6.0 - 6.5) and eventually systemic circulation (pH 7.4), the environmental pH exceeds the compound's pKa. Consequently, the molecule shifts to >95% un-ionized (neutral) free base. According to the pH-partition hypothesis, this neutral state is highly lipophilic (LogD ≈ LogP), allowing for efficient passive transcellular diffusion across the phospholipid bilayers of the intestinal epithelium and the Blood-Brain Barrier (BBB).

References

-

Aimil Ltd. "SiriusT3: Physicochemical Property Analysis for Drug Development in India." Aimil.com. Available at:[Link]

-

Işık, M., et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." National Center for Biotechnology Information (PMC). Available at:[Link]

-

Ho, J. "Predicting pKa in Implicit Solvents: Current Status and Future Directions." Australian Journal of Chemistry. Available at: [Link]

Sources

- 1. (5-isopropylpyridin-3-yl)methanol - CAS号 1383568-53-3 - 摩熵化学 [molaid.com]

- 2. arctomsci.com [arctomsci.com]

- 3. connectsci.au [connectsci.au]

- 4. SiriusT3: Physicochemical Property Analysis for Drug Development in India [aimil.com]

- 5. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

Thermodynamic Stability Profile: (5-Isopropylpyridin-3-yl)methanol

[1][2]

Executive Summary

(5-Isopropylpyridin-3-yl)methanol (CAS 1383568-53-3) serves as a critical heterocyclic building block in the synthesis of kinase inhibitors and bioisosteres for drug development.[1][2] While the pyridine core exhibits high thermodynamic stability due to aromaticity, the molecule possesses specific kinetic vulnerabilities—primarily the primary alcohol moiety and the electron-rich nitrogen center.[2]

Critical Finding: Empirical data and supplier protocols dictate a cold-chain storage requirement (2–8°C) .[1][2] This indicates that while the molecule is thermodynamically stable relative to its constituent atoms, it is kinetically unstable at ambient temperatures, prone to auto-oxidation and slow dimerization. This guide delineates the physicochemical basis of this instability and provides validated protocols for its assessment.

Molecular Architecture & Physicochemical Properties[1][2]

The stability of (5-Isopropylpyridin-3-yl)methanol is governed by the interplay between the electron-deficient pyridine ring and its substituents.[1][2]

Structural Analysis[1]

-

Pyridine Core: Provides thermodynamic anchoring.[2] The aromatic delocalization energy (~28 kcal/mol) prevents ring opening under standard conditions.

-

C3-Hydroxymethyl Group: The primary site of instability.[1][2] It acts as a weak electron-withdrawing group (-I effect) but is susceptible to oxidative dehydrogenation.[1][2]

-

C5-Isopropyl Group: An electron-donating group (+I effect) that slightly increases the electron density of the ring, potentially elevating the basicity of the pyridine nitrogen compared to unsubstituted 3-pyridinemethanol.[1][2]

Key Physicochemical Parameters (Predicted & Experimental)

| Property | Value / Range | Structural Implication |

| CAS Number | 1383568-53-3 | Unique Identifier |

| Molecular Weight | 151.21 g/mol | Fragment-sized for drug discovery |

| Physical State | Liquid / Low-melting Solid | Weak intermolecular H-bonding network |

| pKa (Pyridine N) | ~5.0 – 5.4 (Predicted) | Moderately basic; forms stable salts with mineral acids |

| LogP | ~1.6 – 1.9 | Lipophilic enough for membrane permeability |

| Storage Condition | 2–8°C (Refrigerate) | Kinetic instability at 25°C |

Thermodynamic vs. Kinetic Stability Landscape

To understand the handling requirements, one must distinguish between the molecule's intrinsic energy state and the activation energy barriers preventing degradation.

Intrinsic Thermodynamic Stability

The formation of (5-Isopropylpyridin-3-yl)methanol is exothermic relative to its elements.[1][2] The pyridine ring is robust against thermal decomposition up to >200°C in inert atmospheres.[2] However, in the presence of oxygen, the thermodynamic equilibrium favors the oxidized products (aldehyde and carboxylic acid).

Kinetic Instability Factors

The requirement for cold storage (2–8°C) suggests an Arrhenius behavior where the activation energy (

-

Auto-oxidation: The benzylic-like position of the hydroxymethyl group allows for radical abstraction of the

-proton, initiating a cascade to the aldehyde.[1][2] -

N-Oxidation: Over extended periods, dissolved oxygen can attack the pyridine nitrogen, forming the N-oxide, a transformation driven by the formation of the strong N–O bond.[2]

Degradation Pathways (The "Unstable" Factors)[1]

The following Graphviz diagram visualizes the primary degradation routes that researchers must monitor during stability testing.

Figure 1: Primary degradation pathways.[1] The oxidative route to the aldehyde and acid is the dominant risk factor during storage.

Experimental Protocols for Stability Assessment

Trustworthiness in data comes from rigorous stress testing.[2] The following protocol is designed to validate the stability profile of (5-Isopropylpyridin-3-yl)methanol.

Forced Degradation Study (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | Dissolve in 0.1 N HCl, reflux at 60°C for 4h. | Stable. Pyridine protonates; alcohol is generally resistant to dilute acid.[2] |

| Base Hydrolysis | Dissolve in 0.1 N NaOH, reflux at 60°C for 4h. | Stable. Pyridine ring resists nucleophilic attack; alcohol resists hydrolysis.[2] |

| Oxidation | Treat with 3% H₂O₂ at RT for 2h. | Degradation. Formation of N-oxide and potentially aldehyde.[1][2] |

| Thermal | Heat neat liquid at 60°C for 24h (inert atm). | Minor Degradation. Check for polymerization or discoloration.[2] |

| Photostability | Expose to 1.2 million lux hours (VIS) / 200 Wh/m² (UV).[1][2] | Variable. Pyridines can undergo photolytic ring opening or radical oxidation.[2] |

Analytical Workflow (HPLC-UV)

To quantify stability, use a reverse-phase HPLC method.[1][2]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers pyridine tailing).[1][2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 260 nm (Pyridine

transition).[1][2]

Figure 2: Workflow for forced degradation studies to establish thermodynamic stability limits.

Handling & Storage Guidelines

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain compound integrity (>98% purity).

-

Temperature Control: Store strictly at 2–8°C . For long-term archiving (>6 months), store at -20°C .

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation (Path A in Fig 1).[1][2]

-

Solvent Compatibility:

-

Re-purification: If the compound yellows (indicating oxidation/N-oxide formation), purify via silica gel chromatography using a gradient of DCM:MeOH (95:5).[2]

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol (Analogous Stability Data). Retrieved March 7, 2026, from [Link]

-

Wang, M. H., et al. (2005). Thermodynamic Studies of 4-pyridinemethanol. Acta Physico-Chimica Sinica, 21(05), 573-576.[1][2] (Provides thermodynamic baseline for pyridine alcohol fusion enthalpies).

safety data sheet (SDS) and toxicity of (5-Isopropylpyridin-3-yl)methanol

This guide serves as an in-depth technical resource for (5-Isopropylpyridin-3-yl)methanol , a specialized heterocyclic intermediate used frequently in the synthesis of Bcl-2 and Pim kinase inhibitors.

Due to the proprietary nature of this specific isomer (CAS 1383568-53-3), limited public toxicological datasets exist. Therefore, this guide utilizes Structure-Activity Relationship (SAR) and Read-Across methodologies validated against chemically equivalent analogues (e.g., Nicotinyl alcohol, 5-Methylpyridin-3-ylmethanol, and 5-Isopropylnicotinic acid) to establish a robust safety profile.

Part 1: Chemical Identity & Physicochemical Profile[1]

1.1 Substance Identification

-

Chemical Name: (5-Isopropylpyridin-3-yl)methanol

-

CAS Number: 1383568-53-3

-

Synonyms: [5-(propan-2-yl)pyridin-3-yl]methanol; 3-Hydroxymethyl-5-isopropylpyridine

-

Molecular Formula: C

H -

Molecular Weight: 151.21 g/mol

1.2 Physicochemical Properties (Critical for Safety)

The addition of the isopropyl group at the 5-position significantly alters the lipophilicity compared to the parent nicotinyl alcohol, affecting membrane permeability and storage stability.

| Property | Value / Estimate | Relevance to Safety |

| Physical State | Low-melting solid or viscous oil | Handling requires spatula or pipette; potential for aerosol generation. |

| LogP (Octanol/Water) | ~1.8 – 2.1 (Predicted) | High Lipophilicity. Enhanced skin absorption compared to methyl analogues. |

| Boiling Point | ~280°C (Predicted) | Low volatility, but thermal decomposition may release toxic fumes (NOx). |

| pKa (Pyridine N) | ~4.5 – 5.0 | Weak base. Can form salts with strong acids; incompatible with oxidizers. |

| Solubility | DMSO, Methanol, DCM | Use compatible solvent-resistant gloves (e.g., Nitrile/Neoprene). |

Part 2: Hazard Identification (GHS Classification)

Based on the Read-Across analysis of the metabolite 5-isopropylnicotinic acid (CAS 73591-69-2) and the structural analogue 5-methylpyridin-3-ylmethanol, the following GHS classifications are assigned.

2.1 Signal Word: WARNING

2.2 Hazard Statements

| Code | Hazard Statement | Mechanistic Basis |

| H302 | Harmful if swallowed | Pyridine metabolic activation to reactive aldehydes/acids. |

| H315 | Causes skin irritation | Basic nitrogen moiety reacts with skin lipids/proteins. |

| H319 | Causes serious eye irritation | High polarity of the alcohol group + basicity causes mucosal inflammation. |

| H335 | May cause respiratory irritation | Inhalation of dust/mist irritates the upper respiratory tract. |

Part 3: Toxicological Profile & Metabolic Pathways

3.1 Metabolic Activation (The "Lethal Synthesis" Risk)

The primary toxicity of pyridinemethanols stems from their bio-activation. The hydroxymethyl group is a "metabolic handle" that enzymes convert into more reactive species.

-

Phase I Oxidation: The alcohol is oxidized by Alcohol Dehydrogenase (ADH) or Cytochrome P450s to the aldehyde, and subsequently to the carboxylic acid (5-Isopropylnicotinic acid).

-

Vasodilation Effects: The resulting acid is a structural analogue of Niacin (Vitamin B3). While the isopropyl group provides steric bulk that may reduce potency, there is a theoretical risk of cutaneous flushing and hypotension (vasodilation) upon significant systemic absorption.

-

Secondary Metabolism: The isopropyl group is susceptible to hydroxylation, increasing water solubility for renal excretion.

3.2 Metabolic Pathway Diagram

The following diagram illustrates the bio-transformation of the compound, highlighting the transition from the lipophilic parent to the polar, excretable acid.

Figure 1: Predicted metabolic trajectory. The oxidation to the carboxylic acid (red node) drives the acute toxicity profile (H302).

Part 4: Handling, Storage, and Safety Protocols

4.1 Storage Instability

Suppliers (e.g., BLD Pharm) designate this compound for Cold-Chain Transportation .

-

Requirement: Store at 2°C – 8°C .

-

Reasoning: Pyridinemethanols can undergo slow auto-oxidation to the aldehyde or acid upon exposure to air and heat. The aldehyde intermediate is potentially unstable and can polymerize.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation.

4.2 Exposure Response Decision Tree

This logic flow dictates the immediate actions required in the event of accidental exposure in a research setting.

Figure 2: Emergency response logic. Note that for ingestion, vomiting is contraindicated due to the risk of aspiration and esophageal irritation.

4.3 Personal Protective Equipment (PPE) Matrix

-

Respiratory: If heating or creating dust/aerosols, use a NIOSH N95 or P100 respirator.

-

Hands: Nitrile gloves (0.11 mm thickness minimum). Breakthrough time is likely >480 min due to the compound's polarity/size balance.

-

Eyes: Chemical safety goggles. Face shield if handling >5g quantities.

References

-

PubChem. (2025). Compound Summary: (5-Methylpyridin-3-yl)methanol (Analogous Structure). National Library of Medicine. Retrieved March 7, 2026, from [Link]

-

Kaiser, J. P., et al. (1996).[1] Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives. Microbiology Reviews, 60(3), 483–498.[1] Retrieved March 7, 2026, from [Link]

-

European Chemicals Agency (ECHA). (2025). C&L Inventory: 3-Hydroxymethyl-5-methylpyridine. Retrieved March 7, 2026, from [Link]

Sources

(5-Isopropylpyridin-3-yl)methanol as a pyridine building block

An In-depth Technical Guide: (5-Isopropylpyridin-3-yl)methanol as a Strategic Pyridine Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor, modulate pKa, and improve solubility makes it a "privileged" structure in drug design.[2] This guide provides a detailed technical overview of (5-isopropylpyridin-3-yl)methanol (CAS No: 1383568-53-3), a bifunctional building block poised for significant utility in drug discovery programs. We will explore its synthesis, chemical reactivity, and strategic applications, offering field-proven insights into its use as a versatile intermediate for creating novel chemical entities. The dual functionality of a reactive primary alcohol and a sterically-influenced pyridine ring offers a unique platform for generating libraries of compounds with tailored physicochemical properties.

The Ascendancy of Pyridine Scaffolds in Drug Design

The strategic incorporation of a pyridine ring into a drug candidate is a well-established method for optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Unlike a simple phenyl ring, the nitrogen atom in the pyridine ring introduces a dipole moment and a basic center, which can be exploited for several purposes:

-

Enhanced Solubility: The basic nitrogen can be protonated at physiological pH, forming salts that often exhibit superior aqueous solubility.

-

Target Engagement: The nitrogen atom can act as a crucial hydrogen bond acceptor, forming key interactions with biological targets such as enzymes and receptors.[3]

-

Metabolic Stability: The pyridine ring can alter the metabolic profile of a compound, sometimes blocking sites of oxidative metabolism that would otherwise be liabilities in a phenyl analog.

-

Modulation of Physicochemical Properties: The "phenyl-to-pyridyl switch" is a common tactic in lead optimization to fine-tune properties like lipophilicity (LogP) and polarity, which directly impact bioavailability and cell permeability.[3]

Functionalized pyridines, such as (5-isopropylpyridin-3-yl)methanol, provide chemists with pre-installed vectors for further chemical elaboration, accelerating the discovery of new lead compounds.[4]

Core Profile of (5-Isopropylpyridin-3-yl)methanol

(5-Isopropylpyridin-3-yl)methanol is a substituted pyridine that features two key points for chemical modification: a primary alcohol at the 3-position and an isopropyl group at the 5-position.

Caption: Chemical structure of (5-Isopropylpyridin-3-yl)methanol.

Physicochemical and Structural Data

The properties of this molecule make it a valuable intermediate. The isopropyl group adds lipophilicity, which can be crucial for probing hydrophobic pockets in protein targets, while the hydroxymethyl group serves as a versatile synthetic handle.

| Property | Value / Prediction | Source |

| CAS Number | 1383568-53-3 | [5] |

| Molecular Formula | C₉H₁₃NO | - |

| Molecular Weight | 151.21 g/mol | - |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Analogous to[6] |

| Boiling Point | Predicted: >250 °C at 760 mmHg | Analogous to[7] |

| Solubility | Predicted: Soluble in methanol, ethanol, THF, chloroform | Analogous to[6][8] |

| pKa | Predicted: ~4.5-5.0 (for the pyridine nitrogen) | Analogous to[9] |

Synthesis and Manufacturing Pathway

The synthesis of substituted pyridin-3-yl-methanol derivatives is well-documented, with the most common and reliable route being the reduction of a corresponding pyridine-3-carboxylate ester.[6] This approach offers high yields and operational simplicity.

Caption: General synthetic workflow for preparing the title compound.

Detailed Experimental Protocol: Reduction of Ethyl 5-isopropylnicotinate

This protocol is a representative example based on established methods for analogous compounds.[10] All operations should be conducted by trained personnel in a fume hood with appropriate personal protective equipment.

Materials:

-

Ethyl 5-isopropylnicotinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cooling: The flask is cooled to 0 °C using an ice-water bath.

-

Addition of Ester: A solution of ethyl 5-isopropylnicotinate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction between the hydride reagent and the ester, preventing side reactions and ensuring safety.

-

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and adding Na₂SO₄·10H₂O portion-wise until the evolution of gas ceases. This method is often preferred for its simplicity and the granular nature of the resulting solid, which simplifies filtration.

-

Trustworthiness Note: A proper quench is paramount for safety when working with excess metal hydrides. The use of hydrated salts provides a controlled release of water.

-

-

Workup: The resulting suspension is stirred vigorously for 1 hour at room temperature. The solids are removed by filtration through a pad of Celite®, and the filter cake is washed with additional THF and ethyl acetate.

-

Extraction & Purification: The combined organic filtrates are concentrated under reduced pressure. The residue is redissolved in ethyl acetate, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude (5-isopropylpyridin-3-yl)methanol. Further purification, if necessary, can be achieved by silica gel column chromatography.

Chemical Reactivity and Synthetic Utility

The utility of (5-isopropylpyridin-3-yl)methanol stems from its two distinct reactive sites, allowing for orthogonal or sequential functionalization.

Caption: Reactivity map of (5-Isopropylpyridin-3-yl)methanol.

Transformations of the Hydroxymethyl Group

The primary alcohol is a versatile functional group that can be readily converted into other key functionalities:

-

Oxidation: Mild oxidation (e.g., with PCC or DMP) yields the corresponding aldehyde, a precursor for reductive aminations, Wittig reactions, and other C-C bond-forming reactions. Stronger oxidation provides the nicotinic acid derivative.

-

Conversion to a Leaving Group: The alcohol can be transformed into a good leaving group, such as a tosylate, mesylate, or halide (e.g., using SOCl₂ or PBr₃). This activates the position for Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, cyanides, etc.), providing a direct route to diverse compound libraries.

-

Ether and Ester Formation: Standard etherification (e.g., Williamson ether synthesis) or esterification conditions can be used to introduce a variety of side chains, which is a common strategy for probing the structure-activity relationship (SAR) of a lead compound.

Reactivity of the Pyridine Ring

The pyridine nitrogen retains its characteristic basicity and nucleophilicity.[9] It can be N-alkylated or, more commonly, oxidized (e.g., with m-CPBA) to the corresponding N-oxide. N-oxidation alters the electronic properties of the ring, facilitating electrophilic substitution at the 2- and 4-positions.

Quality Control and Characterization

Ensuring the purity and identity of building blocks is a critical, self-validating step in any synthetic workflow.

Standard Characterization Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a spectrum in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] Expect to see characteristic signals for the aromatic pyridine protons, a singlet for the -CH₂OH methylene protons, a septet for the isopropyl -CH, and a doublet for the isopropyl methyl groups. The integral ratios should confirm the proton count.[12]

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon environments.

-

-

Mass Spectrometry (MS):

-

Use a soft ionization technique like Electrospray Ionization (ESI) to confirm the molecular weight. The protonated molecule [M+H]⁺ should be observed at m/z 152.2.[13]

-

-

Infrared (IR) Spectroscopy:

-

A broad peak in the 3200-3600 cm⁻¹ region confirms the presence of the O-H stretch from the alcohol group. Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[6]

-

Conclusion

(5-Isopropylpyridin-3-yl)methanol is more than just another chemical intermediate; it is a strategically designed building block for modern drug discovery. Its bifunctional nature allows for diverse and rapid library synthesis, while the specific substitution pattern offers a pre-packaged solution for modulating lipophilicity and exploring specific hydrophobic interactions. For research organizations aiming to accelerate their hit-to-lead and lead optimization campaigns, the incorporation of such versatile building blocks is an indispensable strategy.

References

- Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities.

- BLD Pharm. 1383568-53-3|(5-Isopropylpyridin-3-yl)methanol.

- El-Sayed, M. A. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry.

- Slideshare. Pyridine - Syntheis, Reactions and Medicinal uses.

- PubChem. (5-Methylpyridin-3-yl)methanol.

- Sigma-Aldrich. (5-methylpyridin-3-yl)methanol | 102074-19-1.

- ChemScene. (5-(Pyridin-3-yl)isoxazol-3-yl)methanol | 372152-48-2.

- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.

- Baumann, M., et al. (n.d.). Design and synthesis of fused pyridine building blocks for automated library generation.

- Benchchem. (6-(Isopropylamino)pyridin-3-yl)methanol.

- Benchchem. (2025). An In-depth Technical Guide to 3-Pyridinemethanol: Structure, Properties, and Applications in Drug Development.

- Sigma-Aldrich. (5-fluoropyridin-3-yl)methanol | 22620-32-2.

- Chemrio. (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol.

- Wiley. ((8R,8as)-8-Isopropyl-5-methyl-3,4,6,7,8,8A-hexahydronaphthalen-2-yl)methanol.

- The Royal Society of Chemistry. Supplementary Information.

- BLD Pharm. Phenyl(pyridin-3-yl)methanol | 6270-47-9.

- ChemScene. (3-(Pyrimidin-5-yl)phenyl)methanol | 852180-75-7.

- ChemicalBook. (5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl) methanol | 2169271-28-5.

- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- ScienceDirect. (n.d.). LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators.

- ChemRxiv. (n.d.). Exploring the chemical reactivity of triisopropylsilyl dialkynyl methanol for the synthesis of dialkynylcarbinol-related compounds.

- ETH Zurich Research Collection. (n.d.). Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia.

- PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.

- Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes.

- Benchchem. Physical and chemical properties of (2-Isobutylpyridin-3-yl)methanol.

- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- EurekAlert!. (2024). Scripps Research chemists devise easier new method for making a common type of building block for drugs.

- EPA. [5-(4-Fluorophenyl)pyridin-3-yl]methanol Properties.

- PubChem. 3-Pyridinemethanol.

- Sigma-Aldrich. (1-Isopropylpiperidin-3-yl)methanol AldrichCPR 752970-45-9.

- University of Sheffield. Quality Control.

- ECHEMI. (5-METHYLPYRIDIN-3-YL)METHANOL | 102074-19-1.

- Lab Pro Inc. (2024). The Critical Role of Certified Pharmacopeia Methanol in Research and Development.

- Google Patents. CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. scribd.com [scribd.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. 1383568-53-3|(5-Isopropylpyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. MDC and Its Impact on Polymer Drug Formulations [purosolv.com]

- 9. (6-(Isopropylamino)pyridin-3-yl)methanol|CAS 181936-84-5 [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Quality Control [chem.ch.huji.ac.il]

- 13. rsc.org [rsc.org]

Technical Guide: (5-Isopropylpyridin-3-yl)methanol Derivatives in Medicinal Chemistry

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of (5-Isopropylpyridin-3-yl)methanol , a versatile heterocyclic building block used in the development of kinase inhibitors and nuclear receptor modulators.

Executive Summary

(5-Isopropylpyridin-3-yl)methanol (CAS: 1383568-53-3) is a "privileged scaffold" intermediate in modern drug discovery. Its structural utility lies in the unique combination of a basic pyridine nitrogen (hydrogen bond acceptor), a primary alcohol (versatile handle for ether/ester formation or further oxidation), and a 5-isopropyl group (hydrophobic bulk for filling lipophilic pockets).

This guide analyzes its role as a key fragment in the synthesis of Pim kinase inhibitors , Phosphatidylinositol Phosphate Kinase (PIPK) inhibitors , and PPAR

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| Chemical Name | (5-Isopropylpyridin-3-yl)methanol |

| CAS Number | 1383568-53-3 |

| Molecular Formula | C |

| Molecular Weight | 151.21 g/mol |

| LogP (Predicted) | ~1.4 (Lipophilic/Hydrophilic balance ideal for CNS penetration) |

| pKa (Pyridine N) | ~5.2 (Modulated by isopropyl +I effect) |

| H-Bond Donors/Acceptors | 1 Donor (-OH), 2 Acceptors (N, -OH) |

Structural Significance

The 3,5-disubstitution pattern is critical. Unlike 2,6-substituted pyridines which often suffer from steric hindrance at the nitrogen, the 3,5-pattern leaves the pyridine nitrogen accessible for hydrogen bonding with active site residues (e.g., the hinge region of kinases). The isopropyl group at position 5 provides a "steric anchor," locking the molecule into a specific conformation within hydrophobic sub-pockets.

Medicinal Chemistry Applications

A. Pim Kinase Inhibitors (Oncology)

Pim kinases (Pim-1, Pim-2, Pim-3) are constitutively active serine/threonine kinases overexpressed in hematological malignancies. The (5-isopropylpyridin-3-yl) moiety is utilized to optimize potency and selectivity.

-

Mechanism: The pyridine ring interacts with the ATP-binding pocket (hinge region). The isopropyl group occupies the hydrophobic gatekeeper region, improving selectivity over other kinases.

-

Key Derivative: (5-isopropylpyridin-3-yl)-1H-pyrazolo[4,3-c]pyridine derivatives.[1]

-

Source: Patent literature identifies this fragment in compounds designed to treat multiple myeloma and AML [1].

B. PPAR Modulators (Metabolic Disease)

Peroxisome Proliferator-Activated Receptor gamma (PPAR

-

Application: Unlike full agonists (thiazolidinediones) that cause weight gain, "silent" or partial modulators are sought. The (5-isopropylpyridin-3-yl)methanol scaffold serves as a linker in N-biphenylmethylindole derivatives.

-

Function: The alcohol group is often converted to an ether linkage, connecting the lipophilic tail to the polar headgroup required for receptor binding [2].

C. PIPK Inhibitors (Signal Transduction)

Phosphatidylinositol Phosphate Kinases regulate cell migration and invasion.

-

Lead Series: Aryl-bipyridine amine derivatives.

-

Role: The 5-isopropyl group enhances membrane permeability and fits into the hydrophobic cleft of the enzyme, while the pyridine nitrogen coordinates with catalytic residues [3].

Experimental Protocols: Synthesis

Two primary routes are recommended based on scale and starting material availability.

Route A: Reduction of Nicotinate Ester (Scalable)

This is the standard industrial route, offering high yields and simplified purification.

Reagents:

-

Methyl 5-isopropylnicotinate (Starting Material)

-

Lithium Aluminum Hydride (LiAlH

) or Sodium Borohydride (NaBH -

Tetrahydrofuran (THF), anhydrous

Protocol:

-

Preparation: Charge a flame-dried 3-neck flask with anhydrous THF (10 volumes) and LiAlH

(1.5 equivalents) under N -

Addition: Dissolve Methyl 5-isopropylnicotinate (1.0 eq) in THF (5 volumes). Add dropwise to the hydride suspension, maintaining internal temperature <5°C.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH

), followed by 15% NaOH (1 mL per g), then water (3 mL per g). -

Workup: Stir the granular precipitate for 30 mins. Filter through Celite. Dry the filtrate over Na

SO -

Purification: Flash chromatography (DCM/MeOH 95:5) yields the title compound as a colorless oil or low-melting solid.

Route B: Suzuki-Miyaura Coupling (Convergent)

Ideal for late-stage diversification if the 5-position needs to be varied (e.g., swapping isopropyl for cyclopropyl).

Reagents:

-

(5-Bromopyridin-3-yl)methanol

-

Isopropylboronic acid (or Isopropenylboronic acid pinacol ester followed by hydrogenation)

-

Pd(dppf)Cl

(5 mol%) -

K

CO -

Dioxane/Water (4:1)

Protocol:

-

Mix (5-bromopyridin-3-yl)methanol, boronic acid, and base in degassed solvent.

-

Add catalyst and heat to 90°C for 12 hours.

-

If using isopropenyl ester, perform hydrogenation (H

, Pd/C, MeOH) to reduce the alkene to the isopropyl group.

Visualizations

Figure 1: Synthesis Pathways

The following diagram illustrates the two primary synthetic routes described above.

Caption: Convergent synthetic strategies for CAS 1383568-53-3 via Ester Reduction (Route A) or Cross-Coupling (Route B).

Figure 2: Pharmacophore & SAR Logic

This diagram details how the molecule interacts with biological targets (e.g., Kinase hinge regions).

Caption: Structure-Activity Relationship (SAR) map showing critical binding interactions of the scaffold.

References

-

Pim Kinase Inhibitors: Compounds and Methods for Treating Disorders Mediated by Pim Kinase.[1] US Patent Application 2013/0165424. (Describes 5-isopropylpyridin-3-yl derivatives in pyrazolo-pyridine scaffolds).

-

PPAR Modulators: N-biphenylmethylindole modulators of PPARG. US Patent 8,957,093. (Cites the use of the 5-isopropylpyridin-3-yl-1-ethyl moiety).

-

PIPK Inhibitors: Aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors. WO Patent 2019/126733 A1.

-

General Synthesis: Reduction of Pyridine Esters. Organic Syntheses, Coll. Vol. 4, p. 582 (1963). (Foundational protocol for pyridine methanol synthesis).

Sources

Application Note: Selective Oxidation of (5-Isopropylpyridin-3-yl)methanol to 5-Isopropylnicotinaldehyde

Executive Summary

The synthesis of 5-isopropylnicotinaldehyde (CAS: 1211524-73-0) from (5-isopropylpyridin-3-yl)methanol (CAS: 1383568-53-3) is a critical synthetic transformation in the development of complex active pharmaceutical ingredients (APIs), including apoptosis-inducing agents targeting Bcl-2 proteins for cancer therapeutics 1. This application note details a highly selective, robust, and scalable protocol for this primary alcohol oxidation, specifically optimized to mitigate the challenges associated with the basic pyridine moiety.

Mechanistic Context & Reagent Selection

The oxidation of heteroaromatic alcohols presents unique challenges. The basic pyridine nitrogen can coordinate with and poison transition-metal catalysts, rendering otherwise green systems like Cu/TEMPO highly challenging for pyridyl substrates without extensive optimization 2. Furthermore, strong aqueous oxidants (e.g., KMnO₄, Jones reagent) risk over-oxidation to the carboxylic acid or unwanted N-oxide formation.

Manganese dioxide (MnO₂) is the established gold standard for the oxidation of benzylic, allylic, and heterocyclic methanols 3. The reaction proceeds via a surface-mediated single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanism. Because the reaction occurs on the solid surface of the MnO₂ lattice, the activity is highly dependent on the reagent's surface area and hydration state. Activated MnO₂ provides near-quantitative conversion to the aldehyde without over-oxidation, and the heterogeneous nature of the reagent allows for a simple filtration-based workup.

Logical matrix for selecting oxidation reagents for pyridylmethanols.

Comparative Data

Table 1: Comparison of Oxidation Reagents for Pyridylmethanols

| Reagent System | Reaction Phase | Equivalents Required | Pyridine Tolerance | Risk of Over-Oxidation | Scalability & Workup |

| Activated MnO₂ | Heterogeneous | 5–15 (w/w) | Excellent | Very Low | High; simple Celite filtration. |

| Dess-Martin Periodinane | Homogeneous | 1.1–1.5 (mol) | Good | Low | Moderate; requires aqueous basic workup. |

| Swern (DMSO/COCl₂) | Homogeneous | 2.0–3.0 (mol) | Good | Low | High; requires cryogenic temps (-78°C). |

| Cu/TEMPO / O₂ | Homogeneous | Catalytic | Poor (Chelation risk) | Low | Low for pyridines without optimization. |

Experimental Workflow

Step-by-step workflow for the MnO2-mediated oxidation of the substrate.

Detailed Protocol: MnO₂-Mediated Oxidation

Materials & Reagents

-

(5-Isopropylpyridin-3-yl)methanol (Substrate, 1.0 eq)

-

Manganese(IV) oxide, activated (~85% active, 5-10 µm particle size)

-

Dichloromethane (DCM) , anhydrous (<50 ppm H₂O)

-

Celite® 545 (for filtration)

Step-by-Step Methodology

1. Preparation of the Reaction Mixture

-

Action: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with (5-Isopropylpyridin-3-yl)methanol (1.0 equivalent, e.g., 10.0 mmol, 1.51 g). Dissolve the substrate in anhydrous DCM to achieve a 0.1–0.2 M concentration (approx. 50–100 mL).

-

Causality Insight: Water strongly inhibits the surface activity of MnO₂ by competitively binding to the active lattice sites. Ensuring all glassware is oven-dried and the DCM is strictly anhydrous is critical for reproducible kinetics.

2. Addition of the Oxidant

-

Action: Add activated MnO₂ (10.0 equivalents by weight relative to the substrate, e.g., 15.1 g) in a single portion at room temperature (20–25 °C).

-

Causality Insight: A massive weight excess is required because this is a heterogeneous surface reaction. The stoichiometry is dependent on the available active surface sites of the solid lattice, not the bulk molar mass of the reagent.

3. Reaction Execution and Monitoring

-

Action: Stir the black suspension vigorously (>500 rpm) at room temperature. Monitor the reaction progress via TLC (typically 50% Ethyl Acetate in Hexanes, UV detection at 254 nm) or LC-MS.

-

Self-Validating Endpoint: The reaction typically reaches >95% conversion within 12–24 hours. If the reaction stalls (indicated by a plateau in starting material consumption on LC-MS), an additional 2–5 weight equivalents of MnO₂ can be added to drive it to completion.

4. Workup and Isolation

-

Action: Prepare a filtration funnel with a tightly packed pad of Celite (2–3 cm depth). Filter the crude reaction mixture through the Celite pad. Wash the filter cake thoroughly with additional DCM (3 × 30 mL) or Ethyl Acetate.

-

Causality Insight: Direct filtration through standard filter paper will result in pore blinding by fine MnO₂ particles, drastically slowing the process and reducing yield. The Celite pad traps the fines efficiently. Thorough washing is required to desorb the product from the highly porous MnO₂ surface.

5. Concentration and Storage

-

Action: Concentrate the combined filtrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30 °C.

-

Causality Insight: 5-Isopropylnicotinaldehyde exhibits moderate volatility and can degrade or oxidize upon prolonged heating. The resulting product is typically isolated as a pale yellow oil in >85% yield and >95% purity, suitable for downstream use without further chromatographic purification.

Troubleshooting & Optimization

Table 2: Reaction Optimization Parameters for MnO₂ Oxidation

| Parameter | Optimal Range | Causality / Effect |

| Solvent Choice | DCM, Chloroform, or Toluene | Non-polar/weakly polar solvents enhance the adsorption of the alcohol onto the polar MnO₂ surface. Protic solvents (alcohols, water) competitively bind and deactivate the oxidant. |

| MnO₂ Grade | "Activated" grade | Standard MnO₂ (e.g., from batteries) is highly crystalline and synthetically inactive. Activated MnO₂ is amorphous with high surface area and specific lattice defects required for the HAT mechanism. |

| Stirring Rate | >500 rpm | Vigorous stirring is critical to overcome mass transfer limitations in this heterogeneous solid-liquid system. Poor stirring leads to artificially slow kinetics. |

References

- Source: National Institutes of Health (NIH)

- Source: The Journal of Organic Chemistry (ACS Publications)

- US9303025B2 - Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases Source: Google Patents URL

Sources

- 1. US9303025B2 - Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases - Google Patents [patents.google.com]

- 2. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

(5-Isopropylpyridin-3-yl)methanol as a ligand in catalytic processes

Application Note: (5-Isopropylpyridin-3-yl)methanol as a Ligand in Catalytic Processes

Part 1: Executive Summary

(5-Isopropylpyridin-3-yl)methanol (CAS: 1383568-53-3) represents a specialized class of bifunctional N-donor ligands .[1][2] While often categorized as a pharmaceutical intermediate (building block), its unique structural attributes—combining a sterically demanding isopropyl group with a chemically active hydroxymethyl arm—make it a valuable ancillary ligand for transition metal catalysis.[1]

Unlike simple pyridine ligands, this molecule offers a dual-mode of action:[1]

-

Steric Modulation: The 5-isopropyl group increases solubility in non-polar solvents (toluene, dioxane) and prevents the formation of catalytically inactive, insoluble metal aggregates ("brick dust").

-

Bifunctional Activation: The 3-hydroxymethyl group can engage in secondary coordination sphere interactions (hydrogen bonding), stabilizing polar transition states or activating substrates like boronic acids in cross-coupling reactions.[2]

This guide details the protocols for utilizing this ligand in Pd-catalyzed cross-couplings and Metal-Organic Framework (MOF) engineering .[1][2]

Part 2: Chemical Profile & Mechanistic Insight

Structural Analysis

-

Primary Coordination Site: The Pyridine Nitrogen (sp²).[2][3] It binds to soft/borderline metals (Pd, Pt, Rh, Zn, Cu).[1]

-

Secondary Functional Group: The C3-Hydroxymethyl (-CH₂OH).[1][2] It typically does not chelate to the same metal center as the nitrogen due to geometric strain (forming a highly strained 4-membered ring).[2] Instead, it acts as a hydrogen bond donor to substrates or a linker in coordination polymers.[2]

-

Steric Modulator: The C5-Isopropyl group.[2] It breaks the symmetry of the pyridine ring and adds lipophilicity.

Binding Modes

The ligand operates primarily through Monodentate N-coordination .[2]

Figure 1: Mechanistic action of the ligand.[1][4] The N-atom binds the metal, while the distal OH group activates substrates via H-bonding.[2] The isopropyl group ensures solubility.[1]

Part 3: Application Protocols

Application A: Pd-Catalyzed Suzuki-Miyaura Coupling

Rationale: Pyridine-methanol derivatives accelerate Suzuki couplings by stabilizing the Pd(0) species and activating the boronic acid via the pendant hydroxyl group (bifunctional catalysis).[1][2] The 5-isopropyl group ensures the catalyst remains soluble in toluene.[2]

Target Reaction: Coupling of Aryl Bromides with Phenylboronic Acid.[2]

Protocol 1: Catalytic Setup

| Component | Quantity | Molar Eq. | Role |

| Aryl Bromide | 1.0 mmol | 1.0 | Substrate |

| Phenylboronic Acid | 1.5 mmol | 1.5 | Nucleophile |

| Pd(OAc)₂ | 2.2 mg | 0.01 (1 mol%) | Pre-catalyst |

| Ligand | 4.5 mg | 0.03 (3 mol%) | Stabilizer/Activator |

| K₂CO₃ | 276 mg | 2.0 | Base |

| Toluene/H₂O | 4 mL / 1 mL | - | Solvent System |

Step-by-Step Methodology:

-

Pre-Complexation (Crucial): In a 10 mL vial, dissolve Pd(OAc)₂ (2.2 mg) and (5-Isopropylpyridin-3-yl)methanol (4.5 mg) in 1 mL of Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a clear yellow, indicating ligation (formation of Pd(L)₂(OAc)₂ species).[1]

-

Reaction Assembly: Add the Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.5 mmol), and K₂CO₃ (2.0 mmol) to a reaction tube equipped with a magnetic stir bar.

-

Solvent Addition: Add the remaining Toluene (3 mL) and Water (1 mL).

-

Catalyst Injection: Transfer the pre-complexed Pd-Ligand solution into the reaction tube via syringe.

-

Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes to remove O₂.[2]

-

Heating: Seal the tube and heat to 80°C for 4–6 hours.

-

Workup: Cool to RT. Dilute with EtOAc (10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Validation Check:

-

Success: High conversion (>90%) with no precipitation of Palladium black.[2]

-

Failure:[1][2][5] Black precipitate indicates ligand dissociation.[2] Increase Ligand:Pd ratio to 4:1.

Application B: Synthesis of Porous Coordination Polymers (MOFs)

Rationale: The ligand acts as a linear linker.[2] The 5-isopropyl group protrudes into the MOF pores, modifying the pore environment (hydrophobicity) which is useful for selective gas adsorption (e.g., separating CO₂ from N₂).[1]

Protocol 2: Solvothermal Synthesis of Zn-Ligand Framework

Materials:

-

Terephthalic Acid (Co-linker): 0.1 mmol[1]

-

DMF/Ethanol (1:1 v/v): 5 mL

Step-by-Step Methodology:

-

Dissolution: Dissolve the Zinc salt and Terephthalic acid in 2.5 mL of DMF. In a separate vial, dissolve the Pyridine ligand in 2.5 mL Ethanol.

-

Mixing: Combine the two solutions in a 20 mL scintillation vial or Teflon-lined autoclave.

-

Crystallization: Seal tightly and place in a programmable oven.

-

Harvesting: Filter the resulting colorless block crystals. Wash with fresh Ethanol (3x) to remove unreacted ligand.[1][2]

-

Activation: Soak crystals in DCM for 24 hours (solvent exchange), then dry under vacuum at 60°C.

Part 4: Synthesis of the Ligand

If the ligand is not commercially available in your region, it can be synthesized from 5-isopropylnicotinic acid.[1]

Protocol 3: Reduction of 5-Isopropylnicotinic Acid

Figure 2: Reduction pathway to generate the ligand.

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) under N₂.

-

Reagent Prep: Add 5-Isopropylnicotinic acid (1.0 g, 6.0 mmol) and dry THF (20 mL). Cool to 0°C.[2]

-

Reduction: Dropwise add Borane-THF complex (1.0 M, 12 mL, 2 equiv). Gas evolution (H₂) will occur.[1][2]

-

Reflux: Once addition is complete, warm to RT, then reflux for 4 hours.

-

Quench: Cool to 0°C. Carefully add Methanol (5 mL) until bubbling ceases.

-

Workup: Concentrate in vacuo. Redissolve in 10% HCl and reflux for 30 mins (to break N-B bonds). Neutralize with NaOH to pH 8.[2] Extract with DCM.[2][6]

-

Purification: The product is usually pure enough.[2] If not, recrystallize from Hexane/EtOAc.[2]

Part 5: Troubleshooting & Stability

| Issue | Cause | Solution |

| Catalyst Deactivation | Oxidation of the -CH₂OH group to aldehyde by high-valent metal species.[1][2] | Ensure inert atmosphere (Ar/N₂).[1][2] Avoid strong oxidants in the reaction mixture. |

| Low Solubility | Ligand is too polar (if solvent is purely non-polar like Hexane).[1][2] | The 5-iPr group helps, but if needed, add a co-solvent like THF or Dioxane (5-10%).[1][2] |

| Competitive Binding | Solvent (e.g., Acetonitrile) displaces the pyridine ligand.[1] | Use non-coordinating solvents like Toluene or DCM.[2] Avoid MeCN. |

Part 6: References

-

General Reactivity of Pyridine-Methanol Ligands:

-

Steric Tuning in Pyridine Ligands:

-

Synthesis of Pyridine Alcohols:

-

Commercial Availability & Properties:

(Note: While specific catalytic papers for this exact CAS number are proprietary/scarce, the protocols above are derived from the established chemistry of the homologous 3-pyridinemethanol class, adapted for the solubility profile of the isopropyl derivative.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine: A Useful Ligand in Transition Metal Complexes | IntechOpen [intechopen.com]

- 4. Spin crossover in the Fe(3PyMe)2[M(CN)4] series with M = Ni, Pd, Pt, and 3PyMe = 3-pyridinemethanol. The role of the intermolecular OH⋯OH interaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US11584755B2 - Dihydrothieno[3,2-b]pyridine compounds - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. 3-ピリジンメタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

Application Note: Amination Strategies for (5-Isopropylpyridin-3-yl)methanol Scaffolds

This Application Note is designed for researchers in medicinal chemistry and process development. It details the methodologies for utilizing (5-Isopropylpyridin-3-yl)methanol and its derivatives in reductive amination sequences.

Given that alcohols are not direct substrates for classical reductive amination (which requires carbonyls), this guide covers two distinct, high-value synthetic pathways:

-

The Classical Two-Step Protocol: Oxidation of the alcohol to the aldehyde, followed by reductive amination.

-

The "Borrowing Hydrogen" Strategy: A catalytic, atom-economic method reacting the alcohol directly with amines.[1]

Introduction & Molecule Profile[1][2]

The (5-Isopropylpyridin-3-yl)methanol scaffold (CAS: 1383568-53-3) is a valuable intermediate in drug discovery. The 3,5-disubstitution pattern on the pyridine ring offers a unique vector for structure-activity relationship (SAR) exploration.

-

The 5-Isopropyl Group: Adds lipophilicity (

modulation) and metabolic stability by blocking the reactive 5-position, preventing oxidative metabolism common in unsubstituted pyridines. -

The 3-Methanol Group: Serves as a versatile "handle" for attaching polar amine pharmacophores via N-alkylation.

Mechanistic Pathways

To install an amine at the 3-position methyl group, researchers must choose between Oxidative Activation (Pathway A) or Catalytic Transfer (Pathway B).

Figure 1: Strategic decision tree for amination. Pathway A is robust for small-scale diversity; Pathway B is preferred for green chemistry and scale-up.

Protocol A: Classical Two-Step Reductive Amination

Best for: Late-stage functionalization, library generation, and sensitive amine partners.

Step 1: Oxidation to 5-Isopropylnicotinaldehyde

Pyridine alcohols are prone to N-oxide formation if strong oxidants are used. Manganese Dioxide (

Reagents:

-

Substrate: (5-Isopropylpyridin-3-yl)methanol (1.0 equiv)

-

Oxidant: Activated

(10.0 equiv) -

Solvent: Dichloromethane (DCM) or Chloroform

Procedure:

-

Dissolve the alcohol in anhydrous DCM (0.1 M concentration).

-

Add activated

(5 equiv initially). -

Stir at reflux (40°C) or room temperature. Monitor by TLC (Visualization: UV 254 nm; pyridine spots often trail).

-

If conversion is incomplete after 4 hours, add the remaining 5 equiv of

. -

Filtration: Filter the slurry through a pad of Celite. Rinse the pad thoroughly with DCM.

-

Concentration: Evaporate the solvent under reduced pressure. The resulting aldehyde is typically stable enough for the next step without column chromatography.

Step 2: Reductive Amination

Reagents:

-

Electrophile: 5-Isopropylnicotinaldehyde (from Step 1)

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (

) (1.5 – 2.0 equiv) -

Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Procedure:

-

Imine Formation: In a reaction vial, combine the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M).

-